molecular formula C17H17N5O B2623169 3-(1H-benzimidazol-1-yl)-2-methyl-N'-[(E)-pyridin-2-ylmethylidene]propanehydrazide CAS No. 374639-18-6

3-(1H-benzimidazol-1-yl)-2-methyl-N'-[(E)-pyridin-2-ylmethylidene]propanehydrazide

Cat. No. B2623169
CAS RN: 374639-18-6
M. Wt: 307.357
InChI Key: XXJJNBDVOHUKAT-KEBDBYFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a white solid that appears in form of tabular crystals . The benzimidazole moiety is found in many pharmaceutical agents .


Synthesis Analysis

Benzimidazole can be produced by the condensation of o-phenylenediamine with formic acid . 2-substituted derivatives can be obtained when the condensation is conducted with aldehydes in place of formic acid, followed by oxidation .


Molecular Structure Analysis

The molecular structure of benzimidazole consists of a fused ring of benzene and imidazole . It contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Benzimidazole is a base and can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry .


Physical And Chemical Properties Analysis

Benzimidazole has a density of 1.3±0.1 g/cm³, a boiling point of 495.1±47.0 °C at 760 mmHg, and a flash point of 253.2±29.3 °C . It has 4 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .

Mechanism of Action

The mechanism of action of benzimidazole derivatives depends on their specific chemical structure and the target they interact with. For example, some benzimidazole derivatives are used as antihistamines, proton-pump inhibitors, and anthelmintic agents .

Safety and Hazards

The safety and hazards of a compound depend on its specific chemical structure. For benzimidazole, it’s important to refer to the appropriate Material Safety Data Sheet (MSDS) for detailed information .

Future Directions

The benzimidazole moiety is a key component in many pharmaceutical agents, and research into new benzimidazole derivatives is ongoing . Future directions may include the development of new drugs with improved efficacy and safety profiles .

properties

IUPAC Name

3-(benzimidazol-1-yl)-2-methyl-N-[(E)-pyridin-2-ylmethylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O/c1-13(11-22-12-19-15-7-2-3-8-16(15)22)17(23)21-20-10-14-6-4-5-9-18-14/h2-10,12-13H,11H2,1H3,(H,21,23)/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXJJNBDVOHUKAT-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=NC2=CC=CC=C21)C(=O)NN=CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CN1C=NC2=CC=CC=C21)C(=O)N/N=C/C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-benzimidazol-1-yl)-2-methyl-N'-[(E)-pyridin-2-ylmethylidene]propanehydrazide

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